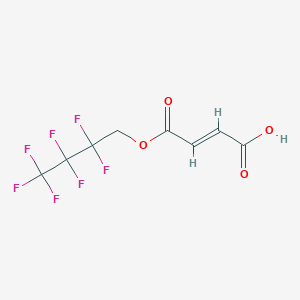

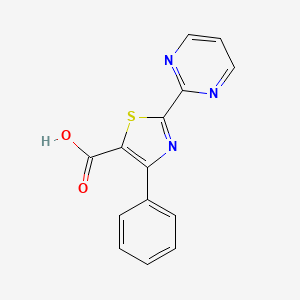

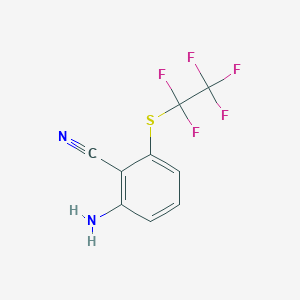

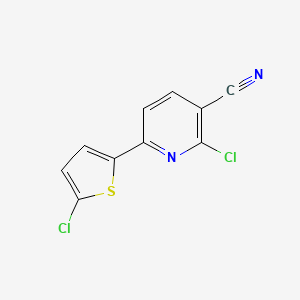

2-Amino-6-(pentafluoroethylthio)benzonitrile, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(pentafluoroethylthio)benzonitrile, 97% (2-APFETBN) is a synthetic organic compound that has been used in various scientific research applications. It is a colorless, water-soluble, and volatile liquid with a pungent odor. 2-APFETBN has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. Additionally, its use has been explored in the fields of biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

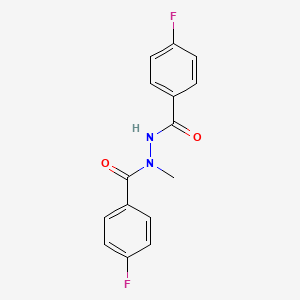

In the realm of organic synthesis, 2-Amino-6-(pentafluoroethylthio)benzonitrile serves as a versatile building block for constructing complex molecules. Its unique structure, featuring a pentafluorinated thioether moiety, makes it an attractive candidate for synthesizing androgen receptor antagonists, such as MDV3100, used in cancer therapy (Li Zhi-yu, 2012) Fine Chemical Intermediates. Similarly, its derivative, 4-Amino-2-(trifluoromethyl)benzonitrile, is a key intermediate in the production of bicalutamide, a drug employed in prostate cancer treatment (Zhang Tong-bin, 2012) Fine Chemical Intermediates.

Material Science and Polymer Research

The compound's fluorinated segments offer unique properties that are beneficial in material science, particularly in the development of polymer solar cells. A related compound, 4-amino-2-(trifluoromethyl)benzonitrile, when used as an additive, significantly improved the power conversion efficiencies of polymer solar cells by enhancing the ordering of polymer chains and facilitating charge transport (Seonju Jeong et al., 2011) Solar Energy Materials and Solar Cells.

Catalysis and Green Chemistry

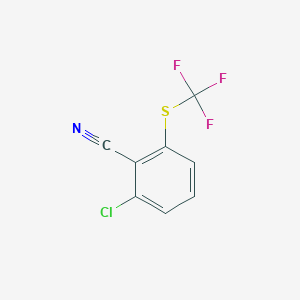

In catalysis, the fluorinated benzonitriles, including compounds similar to 2-Amino-6-(pentafluoroethylthio)benzonitrile, are used in the development of environmentally benign processes. The reaction of Cp*Ir(CO)2 with activated perfluoroaromatic compounds, for instance, leads to the formation of metallocarboxylic acids through aromatic nucleophilic substitution, showcasing the role of fluorinated benzonitriles in facilitating novel catalytic pathways (P. K. Chan & W. Leong, 2008) Organometallics.

Photophysics and Fluorescence Studies

The compound's structural similarity to other benzonitriles makes it a potential candidate for studying intramolecular charge transfer (ICT) processes, which are pivotal in understanding the photophysical behavior of organic molecules. Research on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a related compound, has provided insights into dual fluorescence arising from ICT states, contributing to our understanding of the photophysical properties of such molecules (A. Köhn & C. Hättig, 2004) Journal of the American Chemical Society.

Environmental Science and Corrosion Inhibition

Fluorinated benzonitriles also find applications in environmental science, particularly in the study of corrosion inhibition mechanisms. Benzonitrile derivatives have been investigated for their role in protecting mild steel in acidic environments, showcasing the potential utility of fluorinated compounds in corrosion resistance studies (A. Chaouiki et al., 2018) Journal of Molecular Liquids.

properties

IUPAC Name |

2-amino-6-(1,1,2,2,2-pentafluoroethylsulfanyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5N2S/c10-8(11,12)9(13,14)17-7-3-1-2-6(16)5(7)4-15/h1-3H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAFJAONZGYXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)SC(C(F)(F)F)(F)F)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501199245 |

Source

|

| Record name | 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159512-51-2 |

Source

|

| Record name | 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)

![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)